Cas no 89853-99-6 (1(2H)-Pyrimidinepropanamide, 3,4-dihydro-2,4-dioxo-)

1(2H)-Pyrimidinepropanamide, 3,4-dihydro-2,4-dioxo- 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Pyrimidinepropanamide, 3,4-dihydro-2,4-dioxo-
- 3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
- BS-48568
- F77417
- 3-(2,4-dioxo-3H-pyrimidin-1-yl)propanamide
- 1-(2-carbamoylethyl)uracil
- 89853-99-6
- 3-(2,4-dioxopyrimidin-1-yl)propanamide
- AKOS010992312
-
- MDL: MFCD16089922
- インチ: InChI=1S/C7H9N3O3/c8-5(11)1-3-10-4-2-6(12)9-7(10)13/h2,4H,1,3H2,(H2,8,11)(H,9,12,13)
- InChIKey: BMKDNGXRDOXKNJ-UHFFFAOYSA-N
- SMILES: C1=CN(C(=O)NC1=O)CCC(=O)N
計算された属性
- 精确分子量: 183.06439116g/mol
- 同位素质量: 183.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 285
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.5Ų
- XLogP3: -1.9
1(2H)-Pyrimidinepropanamide, 3,4-dihydro-2,4-dioxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1483902-250mg |
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide |
89853-99-6 | 97% | 250mg |
$46.0 | 2025-02-24 | |
AstaTech | F77417-0.1/G |
3-(2,4-DIOXO-3,4-DIHYDROPYRIMIDIN-1(2H)-YL)PROPANAMIDE |
89853-99-6 | 95% | 0.1g |
$95 | 2023-09-18 | |
Ambeed | A1483902-100mg |
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide |
89853-99-6 | 97% | 100mg |
$27.0 | 2025-02-24 | |
AstaTech | F77417-0.25/G |
3-(2,4-DIOXO-3,4-DIHYDROPYRIMIDIN-1(2H)-YL)PROPANAMIDE |
89853-99-6 | 95% | 0.25g |
$150 | 2023-09-18 | |
1PlusChem | 1P01XDED-100mg |
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide |
89853-99-6 | 97% | 100mg |
$40.00 | 2024-04-20 | |
Aaron | AR01XDMP-100mg |
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide |
89853-99-6 | 97% | 100mg |
$53.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769379-250mg |
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide |
89853-99-6 | 98% | 250mg |
¥546.00 | 2024-04-26 | |
Ambeed | A1483902-1g |
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide |
89853-99-6 | 97% | 1g |
$125.0 | 2025-02-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R133813-250mg |
1(2H)-Pyrimidinepropanamide, 3,4-dihydro-2,4-dioxo- |
89853-99-6 | 97% | 250mg |
¥616 | 2023-09-07 | |
AstaTech | F77417-1/G |
3-(2,4-DIOXO-3,4-DIHYDROPYRIMIDIN-1(2H)-YL)PROPANAMIDE |
89853-99-6 | 95% | 1g |
$299 | 2023-09-18 |
1(2H)-Pyrimidinepropanamide, 3,4-dihydro-2,4-dioxo- 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
1(2H)-Pyrimidinepropanamide, 3,4-dihydro-2,4-dioxo-に関する追加情報
1(2H)-Pyrimidinepropanamide, 3,4-dihydro-2,4-dioxo-
The compound 1(2H)-Pyrimidinepropanamide, 3,4-dihydro-2,4-dioxo- (CAS No. 89853-99-6) is a heterocyclic organic compound with a pyrimidine ring system. This molecule is of significant interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications in drug discovery. The pyrimidine core of this compound is a six-membered ring containing two nitrogen atoms at positions 1 and 3, which contributes to its aromaticity and reactivity. The propanamide group attached to the pyrimidine ring adds functional diversity, making this compound a versatile building block for further chemical modifications.
Recent studies have highlighted the importance of heterocyclic compounds like 1(2H)-Pyrimidinepropanamide in medicinal chemistry. Researchers have explored its potential as a scaffold for developing bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. The dihydro-2,4-dioxo substituents on the pyrimidine ring provide additional sites for functionalization, enabling the creation of derivatives with enhanced pharmacokinetic properties.
The synthesis of 1(2H)-Pyrimidinepropanamide involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the condensation of appropriate amides with pyrimidine derivatives under specific thermal or catalytic conditions. The optimization of these synthetic pathways has been a focus of recent research efforts to improve scalability and reduce production costs.
In terms of biological activity, 1(2H)-Pyrimidinepropanamide has shown promising results in preliminary assays. For instance, studies have demonstrated its ability to inhibit key enzymes involved in cellular signaling pathways associated with cancer progression. This suggests that the compound could serve as a lead molecule for developing anticancer agents with improved efficacy and reduced side effects.
The structural versatility of 1(2H)-Pyrimidinepropanamide also makes it an attractive candidate for exploring its role in other therapeutic areas. For example, researchers are investigating its potential as a modulator of ion channels and receptors involved in pain perception. This line of research could pave the way for the development of novel analgesics with fewer adverse effects compared to current treatments.
From an analytical standpoint, the characterization of 1(2H)-Pyrimidinepropanamide has been enhanced by advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and purity, ensuring its reliability as a reference standard in research laboratories.
In conclusion, 1(2H)-Pyrimidinepropanamide (CAS No. 89853-99-6) is a valuable compound in contemporary organic chemistry and pharmacology. Its unique structure and diverse functional groups make it a promising candidate for developing innovative therapeutic agents across multiple disease areas. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in advancing drug discovery efforts.
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